molecular formula C15H18N2O3 B1373221 Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 252720-36-8

Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1373221
CAS No.: 252720-36-8
M. Wt: 274.31 g/mol
InChI Key: DDSVWHOHQXTBOF-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Compounds in Modern Chemical Research

Spirocyclic compounds have emerged as fundamental structural elements in contemporary organic and medicinal chemistry, characterized by their unique three-dimensional architecture where two or more rings share a single common atom. These compounds possess distinctive structural features that distinguish them from other bicyclic systems, primarily through the presence of only one common atom connecting multiple rings, known as the spiro atom. The significance of spirocyclic structures has grown substantially over recent decades, particularly due to their enhanced three-dimensionality and rigid conformational characteristics that provide advantages in drug discovery applications.

The structural diversity of spirocyclic compounds encompasses both carbocyclic and heterocyclic variants, with the latter incorporating heteroatoms such as nitrogen, oxygen, or sulfur within the ring systems. Modern synthetic methodologies have evolved to accommodate the increasing demand for these architecturally complex molecules, with multicomponent reactions emerging as particularly powerful tools for their construction. These approaches offer significant advantages including operational simplicity, mild reaction conditions, high efficiency, short reaction times, atom economy, and environmental friendliness.

Contemporary research has demonstrated that spirocyclic frameworks provide enhanced pharmacological properties compared to their non-spirocyclic counterparts. The rigid three-dimensional structure of these compounds can reduce conformational entropy penalties associated with target binding while producing diverse spatial arrangements that improve selectivity and potency. Additionally, the perpendicular arrangement characteristic of spiro compounds results in suppression of molecular interactions between aromatic systems, enhanced solubility, and prevention of excimer formation commonly observed in solid-state fluorescent materials.

Recent advances in synthetic methodology have substantially expanded access to spirocyclic compounds through innovative approaches including photoredox-mediated processes, dearomatization strategies, and catalytic asymmetric transformations. These developments have positioned spirocyclic compounds as increasingly accessible targets for medicinal chemists seeking to incorporate three-dimensional complexity into bioactive molecules.

Significance of the Diazaspiro[3.5]nonane Scaffold

The diazaspiro[3.5]nonane scaffold represents a particularly important class within the broader spirocyclic family, characterized by the presence of two nitrogen atoms incorporated into the spirocyclic framework. This structural motif combines the rigidity and three-dimensional nature of spirocyclic systems with the versatile reactivity provided by nitrogen functionalities, creating opportunities for diverse chemical transformations and biological interactions.

Research has demonstrated that compounds containing the diazaspiro[3.5]nonane core exhibit significant biological activity, particularly as ligands for sigma receptors, which are implicated in various physiological processes including neuroprotection and pain modulation. The scaffold serves as a vital building block in organic synthesis, enabling the formation of diverse derivatives that can be utilized in pharmaceutical and agrochemical development. The unique spiro structure allows for stabilization of transition states, making it a candidate for developing novel catalysts in organic reactions.

The synthetic accessibility of the diazaspiro[3.5]nonane framework has been enhanced through the development of efficient methodologies involving multicomponent condensation reactions and advanced protecting group strategies. These approaches enable the preparation of orthogonally protected variants that serve as versatile intermediates in complex synthetic sequences. The scaffold's utility extends beyond simple building block applications, as derivatives have been identified with therapeutic potential in treating metabolic disorders and as components in cancer treatment strategies.

Table 1: Key Properties of Diazaspiro[3.5]nonane Derivatives

Property Characteristic Research Application
Structural Rigidity High three-dimensional constraint Drug design and selectivity enhancement
Nitrogen Functionality Dual nitrogen sites for modification Receptor binding and catalysis
Synthetic Accessibility Multiple established routes Building block for complex molecules
Biological Activity Sigma receptor interaction Neuroprotection and pain modulation
Chemical Stability Enhanced metabolic stability Pharmaceutical development

The diazaspiro[3.5]nonane scaffold demonstrates particular value in addressing challenges related to compound three-dimensionality and escape from flatland in medicinal chemistry. The incorporation of this scaffold into bioactive compounds has been shown to enhance properties such as potency, selectivity, physicochemical characteristics, and pharmacokinetic profiles compared to traditional planar molecules.

Historical Context and Discovery of Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

The development of this compound emerged from the broader historical context of spirocyclic compound research, which began with von Baeyer's first discovery of a spiro compound in 1900. The systematic exploration of spirocyclic architectures gained momentum throughout the twentieth century, particularly as researchers recognized the unique three-dimensional properties and potential biological activities of these structures.

The specific diazaspiro[3.5]nonane framework gained attention as part of the expanding interest in nitrogen-containing heterocycles for pharmaceutical applications. Early synthetic efforts focused on establishing reliable methodologies for constructing the spirocyclic core while maintaining the integrity of the nitrogen functionalities. The development of efficient synthetic routes involved systematic optimization of reaction conditions, including the use of specialized reagents and protecting group strategies.

The incorporation of benzyl carboxylate functionality into the diazaspiro[3.5]nonane scaffold represents a strategic advancement in compound design, providing enhanced synthetic flexibility and potential for further chemical modification. This particular structural combination offers multiple advantages including protection of the nitrogen functionality during synthetic transformations, enhancement of compound stability, and provision of a readily removable protecting group for subsequent derivatization.

Historical synthetic approaches to related diazaspiro compounds involved complex multistep sequences, often requiring specialized reaction conditions and reagents. The evolution toward more efficient synthetic methodologies has been driven by the recognition of these compounds' potential in drug discovery applications and the need for scalable preparation methods.

Table 2: Historical Development of Diazaspiro[3.5]nonane Synthetic Methods

Time Period Synthetic Approach Key Advantages Limitations
Early Methods Sequential cyclization Established precedent Low efficiency, multiple steps
Advanced Strategies Multicomponent reactions Improved efficiency Limited substrate scope
Modern Approaches Catalytic processes High selectivity Requires specialized catalysts
Current Methods Green chemistry protocols Environmental benefits Scale-up challenges

The contemporary understanding of this compound has been enhanced through advanced analytical techniques and computational studies that provide detailed insights into its structural properties and potential applications. These developments have positioned the compound as an important target for continued research and development in pharmaceutical chemistry.

Objectives and Scope of the Research Article

The primary objective of this comprehensive analysis is to provide a detailed examination of this compound, focusing on its structural characteristics, synthetic accessibility, and significance within the broader context of spirocyclic chemistry. This investigation aims to consolidate current knowledge regarding this specific compound while identifying opportunities for future research and development.

The scope of this research encompasses multiple interconnected aspects of the compound's chemistry, beginning with fundamental structural analysis and extending through synthetic methodologies, chemical reactivity, and potential applications. This comprehensive approach provides a foundation for understanding the compound's unique properties and its position within the evolving landscape of spirocyclic compound research.

A critical component of this analysis involves the examination of established synthetic routes toward this compound and related structures, with particular attention to efficiency, scalability, and environmental considerations. The evaluation of these methodologies provides insight into current capabilities and limitations while highlighting areas for potential improvement and innovation.

The research further addresses the compound's chemical reactivity profile, including its behavior under various reaction conditions and its utility as a synthetic intermediate. This analysis draws upon established principles of spirocyclic chemistry while incorporating recent advances in synthetic methodology and catalytic processes. The examination of reactivity patterns provides valuable information for designing new synthetic transformations and applications.

Table 3: Research Objectives and Methodological Approaches

Objective Category Specific Goals Analytical Methods
Structural Analysis Comprehensive characterization Spectroscopic and computational studies
Synthetic Evaluation Route assessment and optimization Comparative methodology analysis
Reactivity Studies Chemical transformation patterns Mechanistic investigation
Application Assessment Potential utility evaluation Literature and data analysis

The investigation also considers the compound's potential applications in various fields, including pharmaceutical chemistry, materials science, and catalysis. This assessment draws upon the established properties of related diazaspiro compounds while considering the unique features contributed by the benzyl carboxylate functionality. The analysis aims to identify promising areas for future research and development.

Finally, this research seeks to identify current gaps in knowledge and understanding regarding this compound, providing recommendations for future investigations that could advance the field of spirocyclic chemistry. These recommendations encompass both fundamental research questions and practical considerations related to synthetic methodology and application development.

Properties

IUPAC Name

benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-13-10-15(16-13)6-8-17(9-7-15)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSVWHOHQXTBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the spirocyclic ring system via cyclization reactions.
  • Introduction of the keto group at position 2.
  • Installation of the benzyl carboxylate moiety.

Two principal synthetic routes have been reported:

  • A two-step cyclization and reduction method using bis(2-haloethyl) ethers and cyanoacetaldehyde derivatives.
  • A multi-step epoxidation and ring expansion approach starting from diazaspiro precursors and involving tert-butyl ester intermediates.

Detailed Preparation Methods

Two-Step Cyclization and Reduction Method

This method is described in a 2020 patent (CN112321599A) focusing on synthesizing 7-oxo-2-azaspiro[3.5]nonane intermediates, which can be adapted for benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate synthesis by appropriate esterification.

Step 1: Cyclization to Form Intermediate Compound 3
  • Reactants: Bis(2-chloroethyl) ether (or bis(2-bromoethyl) ether/bis(2-iodoethyl) ether) and cyanoacetaldehyde diethyl acetal.
  • Conditions: In N,N-dimethylformamide (DMF) solvent with a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an iodo metal salt (potassium iodide or sodium iodide).
  • Temperature: 70–100 °C.
  • Time: 10–24 hours.
  • Acid-binding agent: Anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate to prevent acid formation and alkyl halide generation.
  • Outcome: Formation of a cyclized intermediate (Compound 3) with yields sufficient for scale-up.
Step 2: Reduction and Cyclization to Final Spiro Compound
  • Reactants: Crude Compound 3 and lithium aluminum hydride (LiAlH4).
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: Cooling to -10 °C during LiAlH4 addition.
  • Procedure: LiAlH4 is added portion-wise over one hour, followed by stirring for 4–8 hours.
  • Quenching: Careful addition of purified water and sodium hydroxide solution to neutralize excess hydride.
  • Purification: Filtration and alumina column chromatography.
  • Yield: Total yield ranges between 56.3% and 82.6%.

This method benefits from mild reaction conditions, relatively high yields, and suitability for large-scale production. It also addresses common issues like cyclic ether ring opening by using acid-binding agents and phase transfer catalysts.

Epoxidation and Ring Expansion Method

Described in patent CN102659678B, this approach synthesizes 1-carbonyl-7-diazaspiro[3.5]nonane derivatives, which can be converted to benzyl esters.

Step 1: Formation of Compound VI
  • Reactants: Compound II and Compound V (specific amine and halide precursors).
  • Conditions: Reaction in tetrahydrofuran (THF) or DMF solvent.
  • Temperature: 60–120 °C.
  • Base: Sodium hydride (NaH) in molar ratios optimized for reaction efficiency.
  • Outcome: Formation of compound VI with high yield.
Step 2: Epoxidation and Ring Enlargement
  • Oxidants: Metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
  • Solvent: Dichloromethane (DCM) or acetonitrile.
  • Temperature: 10–60 °C, typically room temperature.
  • Molar Ratios: Compound VI to oxidant between 1:1 and 1:1.5.
  • Outcome: Conversion to 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (Compound I), which can be further esterified to benzyl esters.

This method is noted for fewer reaction steps, availability of raw materials, and a total yield of approximately 70.7%. It is suitable for large-scale synthesis but involves careful handling of epoxidation reagents.

Comparative Data Table of Preparation Methods

Parameter Two-Step Cyclization & Reduction Epoxidation & Ring Expansion
Key Starting Materials Bis(2-haloethyl) ether, cyanoacetaldehyde diethyl acetal Compound II, Compound V
Solvents DMF (cyclization), THF (reduction) THF or DMF (step 1), DCM or acetonitrile (step 2)
Catalysts/Reagents Phase transfer catalyst, iodo metal salt, LiAlH4 NaH base, mCPBA or H2O2 oxidant
Reaction Temperature 70–100 °C (step 1), -10 °C (step 2) 60–120 °C (step 1), 10–60 °C (step 2)
Reaction Time 10–24 h (step 1), 4–8 h (step 2) Not specified, generally hours
Yield (Overall) 56.3–82.6% ~70.7%
Scale-up Potential High, mild conditions High, but requires careful oxidant handling
Advantages Simple operation, mild conditions, cost-effective Fewer steps, readily available raw materials
Limitations Requires careful quenching of LiAlH4 Use of potentially hazardous oxidants

Research Findings and Notes

  • The two-step cyclization method effectively prevents the ring-opening of cyclic ethers by using acid-binding agents and phase transfer catalysts, improving yields and simplifying purification.
  • Lithium aluminum hydride reduction is critical but must be carefully controlled to minimize olefin impurities.
  • The epoxidation method offers a novel ring expansion route but involves hazardous reagents like mCPBA, requiring stringent safety measures.
  • Both methods have been optimized for industrial scalability with reported yields exceeding 70%, making them suitable for pharmaceutical intermediate production.
  • No single method is universally superior; choice depends on available equipment, safety considerations, and desired scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Utility : The benzyl derivative’s carbonyl group participates in Ugi reactions and Mannich additions , enabling rapid diversification of spirocyclic libraries .
  • Toxicity Data: Limited ecotoxicological data exist for spirocyclic compounds, particularly regarding biodegradability and bioaccumulation .
  • Thermal Stability : The benzyl compound’s boiling point remains unreported, complicating process-scale purification .

Biological Activity

Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 252720-36-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃
Molecular Weight274.32 g/mol
CAS Number252720-36-8
PurityTypically >95%
Storage ConditionsSealed, dry, at 2-8°C

Recent studies have highlighted the compound's role as a covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various solid tumors. The compound's structure allows it to bind effectively within the switch-II pocket of the KRAS protein, thus inhibiting its activity and potentially leading to reduced tumor proliferation.

Key Findings:

  • Inhibitory Activity : A series of derivatives based on diazaspiro compounds were tested for their ability to inhibit KRAS G12C. The lead compound exhibited high metabolic stability and significant antitumor effects in xenograft mouse models .
  • Dose-dependent Effects : The compound demonstrated a dose-dependent antitumor effect when administered subcutaneously in animal models, indicating its potential for therapeutic applications in oncology .

Case Study 1: Antitumor Efficacy

In a study published in Nature, researchers evaluated the efficacy of this compound derivatives against human cancer cell lines expressing the KRAS G12C mutation. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in treated cells.

Case Study 2: In Vivo Studies

In vivo studies using NCI-H1373 xenograft mouse models showed that the lead derivative from this class exhibited marked tumor reduction compared to control groups. This underscores the compound's potential as a therapeutic agent for treating KRAS-driven cancers .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings suggest that while it exhibits potent biological activity, careful consideration of dosage is necessary to mitigate potential side effects associated with reactive metabolites .

Q & A

Q. What are the recommended methods for synthesizing Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate in a laboratory setting?

Synthesis of this spirocyclic compound typically involves multi-step strategies, including:

  • Spirocyclization : Formation of the spiro[3.5]nonane core via intramolecular cyclization, often using tert-butyl-protected intermediates (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) as precursors. Deprotection under acidic conditions (e.g., TFA) followed by benzylation via nucleophilic substitution or coupling reactions introduces the benzyl group .
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis, ensuring regioselectivity in subsequent reactions .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound, and what software is commonly employed?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or in-house diffractometers.
  • Software : The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Its robustness in handling spirocyclic systems and hydrogen-bonding networks makes it ideal for confirming stereochemistry and bond angles .

Q. What safety precautions are necessary when handling this compound based on its GHS classification?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Precautions :
    • Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
    • Work in a fume hood to minimize inhalation risks.
    • Avoid dust generation; employ wet methods or closed systems during transfer .

Advanced Research Questions

Q. How does the spirocyclic architecture influence conformational stability and reactivity in ring-opening reactions?

  • Conformational Rigidity : The spiro[3.5]nonane core restricts rotational freedom, stabilizing transition states and directing regioselectivity in reactions. For example, ring-opening at the lactam (2-oxo) site is favored due to strain relief, as observed in analogous tert-butyl derivatives .
  • Reactivity Studies : Controlled hydrolysis under acidic or basic conditions can yield linear intermediates, useful for functionalizing the diazaspiro scaffold .

Q. What strategies resolve conflicting spectroscopic data when characterizing derivatives of this compound?

  • 2D NMR Techniques : Utilize 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous signals, particularly for overlapping protons in the spirocyclic region.
  • Comparative Analysis : Cross-reference with data from structurally similar compounds (e.g., tert-butyl analogs) to validate chemical shifts and coupling constants .

Q. How can computational models predict interactions between this compound and biological targets in drug discovery?

  • Molecular Docking : Use programs like AutoDock Vina to simulate binding to enzyme active sites (e.g., proteases or kinases), leveraging the spirocycle’s rigidity to assess steric compatibility.
  • MD Simulations : Perform molecular dynamics to evaluate stability in binding pockets, focusing on hydrogen-bonding interactions with the lactam and benzyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
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Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.